The MIDA Boronate Advantage: A Paradigm Shift in Boron Chemistry
The MIDA Boronate Advantage: A Paradigm Shift in Boron Chemistry
An In-Depth Technical Guide to 4-Bromophenylboronic Acid MIDA Ester
This guide provides an in-depth exploration of 4-Bromophenylboronic acid MIDA ester, a cornerstone reagent in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the compound's properties, synthesis, and strategic applications, with a focus on leveraging its unique stability and reactivity profile in cross-coupling methodologies.
For decades, the Suzuki-Miyaura cross-coupling reaction has been a pillar of C-C bond formation. However, the utility of many organoboronic acids is often hampered by their inherent instability, leading to decomposition via protodeboronation, oxidation, or polymerization upon storage or during reaction workup. This instability presents a significant challenge, particularly in the context of complex, multi-step syntheses.
The development of N-methyliminodiacetic acid (MIDA) boronates represents a powerful solution to this long-standing problem.[1][2] By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state.[1] This structural change effectively "masks" the boronic acid's reactivity. The resulting MIDA boronates are typically free-flowing, monomeric, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term benchtop storage.[1][3][4]
Crucially, this protection is reversible. The boronic acid can be liberated in situ under mild aqueous basic conditions, enabling its participation in cross-coupling reactions at a controlled rate.[3][5] This unique combination of stability and controlled-release reactivity makes MIDA boronates, particularly bifunctional reagents like 4-Bromophenylboronic acid MIDA ester, exceptionally powerful tools for complex molecule synthesis.[6]
Physicochemical Profile of 4-Bromophenylboronic acid MIDA Ester
4-Bromophenylboronic acid MIDA ester is a bifunctional building block containing both a nucleophilic MIDA boronate and an electrophilic aryl bromide. This duality is central to its utility in iterative synthesis.
Chemical Structure
The structure features a central tetrahedral boron atom coordinated by the nitrogen and two carboxylate oxygens of the MIDA ligand, as well as the carbon of the 4-bromophenyl ring.
Caption: Structure of 4-Bromophenylboronic acid MIDA ester.
Quantitative Data Summary
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 943552-04-3 | [7] |
| Molecular Formula | C₁₁H₁₁BBrNO₄ | [7] |
| Molecular Weight | 311.92 g/mol | [7] |
| Appearance | White, free-flowing, crystalline powder | [3][8] |
| Melting Point | 238-240 °C | [8] |
| Stability | Stable in air and moisture; stable to silica gel chromatography | [1][3][9] |
| ¹H NMR (400 MHz, CD₃CN) | δ: 2.50 (s, 3H), 3.89 (d, J=16.0 Hz, 2H), 4.07 (d, J=16.0 Hz, 2H), 7.41 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H) | [8] |
| ¹³C NMR (100 MHz, CD₃CN) | δ: 48.2, 62.5, 124.1, 131.6, 135.2, 169.2 | [8] |
| ¹¹B NMR (100 MHz, CD₃CN) | δ: 12.0 | [8] |
Synthesis and Purification Protocol
The synthesis of 4-Bromophenylboronic acid MIDA ester is a robust and scalable procedure involving the condensation of 4-bromophenylboronic acid with N-methyliminodiacetic acid.[4][8] The following protocol is adapted from a literature procedure and is proven to be high-yielding.[8]
Causality Note: The reaction is typically performed under Dean-Stark conditions to drive the dehydrative condensation to completion by removing water. Toluene is used as the azeotroping solvent, while a small amount of DMSO aids in solubilizing the starting materials.[4] The product's high crystallinity allows for purification by direct crystallization from the reaction mixture, avoiding the need for chromatography on a large scale.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a 500-mL round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-bromophenylboronic acid (24.99 g, 124.4 mmol, 1.0 equiv) and N-methyliminodiacetic acid (18.31 g, 124.4 mmol, 1.0 equiv).[8]
-
Solvent Addition: Add 125 mL of a freshly prepared 5% (v/v) solution of dimethyl sulfoxide (DMSO) in toluene.[8]
-
Dehydration: Heat the resulting suspension to reflux. Vigorously stir the mixture and collect water in the Dean-Stark trap over a period of 2 hours. The reaction mixture will become a clear, homogeneous solution.
-
Crystallization: After 2 hours, remove the heat source and allow the solution to cool slowly to room temperature (23 °C). As the solution cools, a white crystalline precipitate will form. To maximize precipitation, the flask can be cooled further in an ice bath for 1 hour.
-
Isolation and Washing: Collect the crystalline solid by vacuum filtration. Wash the collected precipitate sequentially with toluene (2 x 50 mL) and then diethyl ether (2 x 50 mL) to remove residual DMSO and solvent.
-
Drying: Transfer the solid to a tared flask and dry under high vacuum (e.g., 1 mmHg) for 12 hours to afford 4-Bromophenylboronic acid MIDA ester as a free-flowing, air-stable, white powder (yields typically >90%).[4] The product is analytically pure and can be used directly in subsequent steps without further purification.[4]
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary application of 4-Bromophenylboronic acid MIDA ester is as a stable, versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Mechanism: The Role of MIDA in Controlled Reactivity
The success of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The MIDA boronate does not participate directly in the transmetalation step due to its tetrahedral, coordinatively saturated boron center. The crucial first step is the base-mediated hydrolysis of the MIDA ester to release the free boronic acid.[3]
Expert Insight: The rate of this hydrolysis is key. A slow, controlled release of the boronic acid into the reaction medium maintains a low steady-state concentration of the active species. This minimizes undesirable side reactions like protodeboronation and homocoupling, which are often problematic with unstable boronic acids.[5]
Caption: Suzuki-Miyaura cycle with MIDA boronate deprotection.
Standard Protocol: In Situ Deprotection and Coupling
This protocol describes a typical Suzuki-Miyaura reaction coupling an aryl halide (e.g., 4-iodoanisole) with 4-Bromophenylboronic acid MIDA ester.
Self-Validation: This protocol is self-validating. The reaction requires an aqueous base (K₃PO₄) for MIDA deprotection; running the reaction under anhydrous conditions will result in no product formation, confirming the necessity of the hydrolysis step.[3]
Step-by-Step Methodology:
-
Flask Preparation: In an oven-dried Schlenk flask, combine 4-Bromophenylboronic acid MIDA ester (1.2 equiv), the desired aryl halide coupling partner (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as SPhos or dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add a degassed solvent mixture, typically THF/H₂O (e.g., 10:1 ratio).[11] Then, add solid potassium phosphate (K₃PO₄, 3.0 equiv) as the base.
-
Reaction: Stir the mixture at room temperature or heat (e.g., 70-80 °C) as required for the specific substrates.[12] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Core Application: Iterative Cross-Coupling (ICC)
The true power of 4-Bromophenylboronic acid MIDA ester lies in its application to Iterative Cross-Coupling (ICC).[1][3] Because the MIDA boronate is stable to anhydrous Suzuki coupling conditions, the aryl bromide can be coupled selectively. The resulting product, which still contains an intact MIDA boronate, can then be subjected to a second coupling reaction after a deprotection step. This allows for the controlled, sequential assembly of complex molecular architectures from simple building blocks.[6][13]
Caption: Workflow for Iterative Cross-Coupling (ICC).
Handling, Storage, and Safety
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Handle in a well-ventilated area or fume hood.
-
Storage: 4-Bromophenylboronic acid MIDA ester is exceptionally stable and can be stored on the benchtop under ambient air for extended periods (≥60 days) without noticeable decomposition. For long-term storage, keep in a tightly sealed container in a cool, dry place.
-
Safety: While generally stable, avoid strong oxidizing agents and strong bases during storage. Consult the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
4-Bromophenylboronic acid MIDA ester is more than just another building block; it is an enabling tool for advanced synthetic strategies. Its unique combination of benchtop stability, compatibility with chromatography, and capacity for controlled, slow release of the active boronic acid under mild conditions has solved critical challenges in organic synthesis.[3][9] For researchers in drug discovery and materials science, mastering the use of this reagent opens the door to efficient, reliable, and programmable construction of complex molecules through powerful techniques like iterative cross-coupling.[1][13]
References
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Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). B. 4-Bromophenylboronic MIDA ester (4). Organic Syntheses. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with mida boronates. University of Illinois at Urbana-Champaign. [Link]
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LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition, 62(40). [Link]
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Li, J., et al. (2019). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 52(12), 3321–3334. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]
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Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]
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Chem-Station. (2014, February 9). MIDA boronate. Chem-Station International Edition. [Link]
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LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. PubMed. [Link]
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Schmidt, J., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. [Link]
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Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(2), 466–467. [Link]
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ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]
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National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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